molecular formula C13H15N B14407872 2-Ethyl-3,8-dimethylquinoline CAS No. 80609-94-5

2-Ethyl-3,8-dimethylquinoline

Cat. No.: B14407872
CAS No.: 80609-94-5
M. Wt: 185.26 g/mol
InChI Key: JNLJEPXQNREKNR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

2-Ethyl-3,8-dimethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,8-dimethylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline
  • 3,8-Dimethylquinoline
  • 2-Ethylquinoline

Uniqueness

2-Ethyl-3,8-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

CAS No.

80609-94-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-ethyl-3,8-dimethylquinoline

InChI

InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-5-6-9(2)13(11)14-12/h5-8H,4H2,1-3H3

InChI Key

JNLJEPXQNREKNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2C=C1C)C

Origin of Product

United States

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